methyl 2H-chromene-8-carboxylate
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Overview
Description
Methyl 2H-chromene-8-carboxylate is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are found in various natural products and pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2H-chromene-8-carboxylate typically involves cyclization reactions. One common method is the reaction of salicylaldehyde with methyl acetoacetate in the presence of a base, such as piperidine, to form the chromene ring . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2H-chromene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene-8-carboxylic acids.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include chromene-8-carboxylic acids, dihydrochromene derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2H-chromene-8-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2H-chromene-8-carboxylate involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways . The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Methyl 2H-chromene-8-carboxylate can be compared with other similar compounds, such as:
Coumarins: Like chromenes, coumarins are oxygen-containing heterocycles with diverse biological activities.
Flavonoids: Flavonoids are another class of compounds with a similar structure to chromenes.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2H-chromene-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEWNOQVLIPMHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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